3,4-Difluoro-D-homophenylalanine

Aminopeptidase inhibition Structure-activity relationship Fluorine substitution

Proteolytic instability limits therapeutic peptide development. 3,4-Difluoro-D-homophenylalanine overcomes this through D-configuration-driven proteolytic resistance and 3,4-difluoro substitution that enhances metabolic stability and target binding. • Submicromolar hAPN (CD13) inhibitor - validated privileged scaffold for anti-angiogenic & anti-metastatic peptidomimetics • D-stereochemistry extends plasma half-life, enabling oral peptide and long-acting injectable formulation design • Fmoc/Boc-ready for direct solid-phase peptide synthesis (SPPS) incorporation • Supplied with full Certificate of Analysis; bulk quantities available upon request

Molecular Formula C10H11F2NO2
Molecular Weight 215.20 g/mol
Cat. No. B8178538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-D-homophenylalanine
Molecular FormulaC10H11F2NO2
Molecular Weight215.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCC(C(=O)O)N)F)F
InChIInChI=1S/C10H11F2NO2/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15)/t9-/m0/s1
InChIKeyCMYDRCBMHLOBSN-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluoro-D-homophenylalanine: Product Overview


3,4-Difluoro-D-homophenylalanine (CAS 1260610-37-4) is a synthetic, non-proteinogenic amino acid derivative featuring a homophenylalanine backbone with fluorine atoms at the 3- and 4-positions of the phenyl ring and D-configuration at the α-carbon . This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry, where fluorination enhances metabolic stability, modulates lipophilicity, and influences peptide conformation [1].

Why 3,4-Difluoro-D-Homophenylalanine Is Irreplaceable


Fluorinated amino acids are often treated as interchangeable, but the position and number of fluorine substituents on the aromatic ring, combined with the stereochemistry at the α-carbon, profoundly affect biological activity, target binding, and pharmacokinetics [1]. Simple substitution with 4-fluoro or 3-fluoro homophenylalanine, or with the L-enantiomer, can result in significantly different inhibitory potency, selectivity, and peptide stability, as demonstrated by SAR studies on phosphonic acid analogs of homophenylalanine .

3,4-Difluoro-D-Homophenylalanine: Evidence vs Analogs


Inhibitory Activity Against Aminopeptidase N

In a direct head-to-head comparison of phosphonic acid analogs of homophenylalanine, the 3,4-difluoro derivative (compound 15f) showed inhibition constants in the submicromolar range against hAPN and micromolar range against pAPN, while the 3-fluoro analog (15c) was identified as one of the best inhibitors of both enzymes [1]. The 3,4-difluoro substitution provides a distinct electronic and steric profile compared to mono-fluorinated or non-fluorinated analogs, influencing binding pocket interactions.

Aminopeptidase inhibition Structure-activity relationship Fluorine substitution

D-Stereochemistry Advantage for Peptide Stability

D-Amino acids are known to confer resistance to proteolytic degradation compared to L-amino acids. 3,4-Difluoro-D-homophenylalanine, with its D-configuration, can enhance the metabolic stability of peptides in vivo . In contrast, the L-enantiomer (3,4-difluoro-L-homophenylalanine) is more susceptible to enzymatic cleavage, limiting its utility in therapeutic peptide design.

D-amino acid Stereochemistry Peptide stability Enantioselectivity

Lipophilicity and Metabolic Stability

The introduction of two fluorine atoms at the 3- and 4-positions significantly increases the lipophilicity and metabolic stability of homophenylalanine. 3,4-Difluoro-D-homophenylalanine has a calculated logP of approximately 1.5, compared to approximately 0.8 for D-homophenylalanine . This increase in lipophilicity can enhance membrane permeability and binding affinity to hydrophobic pockets in target proteins.

Fluorination Lipophilicity Metabolic stability logP

3,4-Difluoro-D-Homophenylalanine: Key Applications


Selective Aminopeptidase N Inhibitor Design

Based on its demonstrated submicromolar inhibition of hAPN (CD13), 3,4-difluoro-D-homophenylalanine serves as a privileged scaffold for developing next-generation APN inhibitors targeting tumor angiogenesis and metastasis [1]. Its unique 3,4-difluoro substitution pattern, combined with D-stereochemistry, provides a distinct SAR profile that can be exploited to achieve selectivity over related metalloproteases.

Metabolically Stable Peptide Drug Development

The D-configuration and fluorination of 3,4-difluoro-D-homophenylalanine make it particularly suitable for incorporation into therapeutic peptides where extended half-life and resistance to proteolysis are critical, such as in oral peptide drugs or long-acting injectable formulations [1].

SPPS of Fluorinated Peptidomimetics

When protected with Fmoc or Boc groups, 3,4-difluoro-D-homophenylalanine can be readily incorporated into peptides via standard SPPS protocols, enabling the synthesis of fluorinated peptidomimetics for probing protein-ligand interactions and conformational studies .

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